Cas no 1526852-32-3 (2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine)

2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine is a pyrazole-derived amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a 1,4-dimethylpyrazole core linked to an ethyl(methyl)amine moiety, offering versatility in synthetic modifications. The compound’s distinct pyrazole scaffold contributes to its stability and reactivity, making it a valuable intermediate for developing biologically active molecules. Its amine functionality allows for further derivatization, enhancing its utility in medicinal chemistry for targeting specific receptors or enzymes. The presence of methyl substitutions may influence lipophilicity and metabolic stability, optimizing its pharmacokinetic profile. This compound is suited for exploratory studies in drug discovery and fine chemical synthesis.
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine structure
1526852-32-3 structure
商品名:2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine
CAS番号:1526852-32-3
MF:C8H15N3
メガワット:153.224801301956
CID:6525900
PubChem ID:82595272

2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine
    • EN300-1727655
    • [2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
    • 1526852-32-3
    • インチ: 1S/C8H15N3/c1-7-6-11(3)10-8(7)4-5-9-2/h6,9H,4-5H2,1-3H3
    • InChIKey: QGOJTHJGUNONDR-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C=C(C)C(CCNC)=N1

計算された属性

  • せいみつぶんしりょう: 153.126597491g/mol
  • どういたいしつりょう: 153.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727655-0.5g
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
1526852-32-3
0.5g
$1399.0 2023-09-20
Enamine
EN300-1727655-10.0g
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
1526852-32-3
10g
$6266.0 2023-06-04
Enamine
EN300-1727655-5g
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
1526852-32-3
5g
$4226.0 2023-09-20
Enamine
EN300-1727655-2.5g
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
1526852-32-3
2.5g
$2856.0 2023-09-20
Enamine
EN300-1727655-1.0g
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
1526852-32-3
1g
$1458.0 2023-06-04
Enamine
EN300-1727655-0.25g
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
1526852-32-3
0.25g
$1341.0 2023-09-20
Enamine
EN300-1727655-5.0g
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
1526852-32-3
5g
$4226.0 2023-06-04
Enamine
EN300-1727655-10g
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
1526852-32-3
10g
$6266.0 2023-09-20
Enamine
EN300-1727655-0.05g
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
1526852-32-3
0.05g
$1224.0 2023-09-20
Enamine
EN300-1727655-0.1g
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
1526852-32-3
0.1g
$1283.0 2023-09-20

2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine 関連文献

2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amineに関する追加情報

Professional Introduction to Compound with CAS No. 1526852-32-3 and Product Name: 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine

The compound with the CAS number 1526852-32-3 and the product name 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a pyrazole core, which is a well-documented heterocyclic system known for its broad spectrum of biological activities.

The pyrazole moiety in 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine contributes to its pharmacological relevance. Pyrazoles are known to exhibit various biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of dimethyl groups at the 1 and 4 positions of the pyrazole ring enhances its stability and bioavailability, making it an attractive scaffold for further derivatization and optimization.

Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. For instance, researchers have explored the use of substituted pyrazoles in the design of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The compound in question, 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine, has shown promise in preclinical trials as a potential lead compound for such applications.

The ethyl(methyl)amine side chain in the molecular structure adds another layer of complexity and functionality. This side chain can serve as a linker for further chemical modifications, allowing for the creation of more sophisticated derivatives with enhanced pharmacological profiles. The flexibility of this side chain also facilitates interactions with biological targets, making it a valuable component in drug design.

In the context of modern drug discovery, computational methods have been increasingly employed to predict the biological activity of novel compounds. Molecular docking studies have been performed on 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine to identify potential binding interactions with target proteins. These studies suggest that the compound may interact with enzymes involved in signal transduction pathways, which are critical for various physiological processes.

The synthesis of 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been utilized to construct the pyrazole core efficiently. The use of these methods not only improves yield but also enhances the purity of the final product, which is essential for subsequent biological evaluations.

One of the key challenges in pharmaceutical development is optimizing drug-like properties such as solubility, permeability, and metabolic stability. The structural features of 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine contribute to its favorable pharmacokinetic profile. The presence of polar functional groups increases solubility in aqueous solutions, while the lipophilic side chain enhances membrane permeability.

Investigations into the pharmacological effects of 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine have revealed intriguing findings. In vitro studies have demonstrated its ability to modulate enzyme activity and inhibit pathways associated with diseases such as cancer and neurodegeneration. These findings warrant further exploration through preclinical and clinical trials to assess its therapeutic potential.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Pyrazoles derived from natural sources have been a rich source of bioactive compounds. By leveraging these natural templates, synthetic chemists can develop novel derivatives with improved efficacy and reduced toxicity. The compound under discussion aligns with this trend by incorporating elements inspired by natural products into its structure.

Future directions in the study of 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine include exploring its role in combination therapies. The ability to synergize multiple compounds can lead to more effective treatments with fewer side effects. Additionally, investigating its interactions with other therapeutic agents may uncover new applications in treating complex diseases.

In conclusion,2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound,its significance in medicinal chemistry is likely to grow significantly.

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